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Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzaldehyde

Cat. No.: B134392 Get Quote

2-Fluoro-6-iodobenzaldehyde is a strategically substituted aromatic aldehyde. The presence

of three distinct functional groups on the benzene ring—an aldehyde, a fluorine atom, and an

iodine atom, all in an ortho-relationship—confers a unique combination of steric and electronic

properties. This substitution pattern makes it a highly valuable intermediate for constructing

complex molecular architectures.

The compound's identity and core physical properties are summarized below.

Property Value Source(s)

CAS Number 146137-72-6 [1][2][3][4][5][6][7]

Molecular Formula C₇H₄FIO [1][4][5][6][7]

Molecular Weight 250.01 g/mol [1][2][4][5][6]

Appearance
Off-white to slightly yellow

powder
[4][6][8]

Melting Point 36-40 °C [2][3][4][6][8]

Flash Point > 110 °C (> 230 °F) [2]

Purity Typically ≥97% [2][5]

The relatively low melting point indicates that while it is a solid at standard ambient

temperature, it can be conveniently handled as a liquid with gentle heating. Information
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regarding its boiling point and specific solubility in various solvents is not consistently reported;

however, based on its structure, it is expected to be soluble in common organic solvents like

dichloromethane, ethyl acetate, and DMSO, with poor solubility in water.

Computational Data for Drug Discovery Professionals:

Parameter Value Source(s)

Topological Polar Surface Area

(TPSA)
17.07 Å² [5]

LogP (calculated) 2.2428 [5]

Hydrogen Bond Acceptors 1 [5]

Hydrogen Bond Donors 0 [5]

Rotatable Bonds 1 [5]

These computational parameters are valuable in early-stage drug discovery for predicting

membrane permeability and other pharmacokinetic properties.

Reactivity Profile: A Trifunctional Synthetic Platform
The synthetic utility of 2-Fluoro-6-iodobenzaldehyde stems from the distinct reactivity of its

three functional groups. The interplay between the electron-withdrawing nature of the aldehyde

and fluorine, the steric bulk of the iodine, and the unique reactivity of the carbon-iodine bond

makes it a versatile substrate.

The Aldehyde Group: This is a classic electrophilic site, susceptible to nucleophilic attack to

form alcohols, imines, or to undergo olefination reactions. Its reactivity can be modulated by

the electronic effects of the adjacent halogen substituents.

The Carbon-Iodine Bond: This is the most versatile site for carbon-carbon and carbon-

heteroatom bond formation. The C-I bond is significantly weaker than C-Br or C-Cl bonds,

making it the preferred site for metal-catalyzed cross-coupling reactions such as Suzuki,

Sonogashira, Heck, and Buchwald-Hartwig aminations.
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The Fluorine Atom: While generally less reactive towards substitution, the ortho-fluoro

substituent exerts a strong inductive electron-withdrawing effect, influencing the acidity of the

aldehyde proton and the electrophilicity of the aromatic ring. It is a common bioisostere for a

hydrogen atom in medicinal chemistry, often introduced to improve metabolic stability or

binding affinity.
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2-Fluoro-6-iodobenzaldehyde

Key Reactive Sites

C₇H₄FIO

Aldehyde (-CHO)
Nucleophilic Addition

(e.g., Grignard, Wittig)

 Site for
 C=O chemistry 

Iodine (-I)
Pd-Catalyzed Cross-Coupling
(e.g., Suzuki, Sonogashira)

 Primary site for
 C-C bond formation 

Fluorine (-F)
Electronic Modulation

Metabolic Blocking

 Modulates
 properties 
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1. Combine Reactants
- 2-Fluoro-6-iodobenzaldehyde

- Arylboronic Acid
- Pd Catalyst

2. Add Degassed Solvent
 & Aqueous Base

3. Heat under Inert
Atmosphere (80-100°C)

4. Aqueous Work-up
(EtOAc/Water/Brine)

5. Column Chromatography

Final Biaryl Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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